molecular formula C14H18N2O3 B1525830 4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid CAS No. 1183884-90-3

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid

Cat. No. B1525830
CAS RN: 1183884-90-3
M. Wt: 262.3 g/mol
InChI Key: NFBGVSZLXMXIBS-UHFFFAOYSA-N
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Description

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid (hereafter referred to as 4-PACA) is a cyclic carboxylic acid derivative of pyridine. It has been studied extensively for its potential applications in various fields such as organic synthesis, drug design, and biological research. 4-PACA has been shown to have a wide range of biochemical and physiological effects, making it a promising tool for further research.

Scientific Research Applications

Kinetic Studies and Chemical Imidization

Research has delved into the kinetics of chemical reactions involving similar cyclohexane structures. For instance, Koton et al. (1982) investigated the cyclization of poly(4,4′-oxydiphenylene) pyromellitamido acid in solid phase, proposing a mechanism for the chemical imidization based on kinetic data, which might be relevant to understand the reactivity of similar compounds including the target chemical M. Koton et al., 1982.

Structural and Supramolecular Chemistry

Lian-Jie Li et al. (2012) explored the construction of entangled frameworks with bi- and tri-metallic cores using multi-carboxylate acids and pyridine derivatives, showing how pH variations can influence the assembly of complex structures. This research underscores the potential of pyridine-containing cyclohexane derivatives in designing new materials Lian-Jie Li et al., 2012.

Catalysis and Synthesis

In the realm of catalysis and organic synthesis, Sano et al. (2006) discussed the catalytic esterification of cyclohexylideneacetic acids, highlighting the utility of pyridine derivatives in facilitating complex organic transformations S. Sano et al., 2006. Additionally, Marwa T. Mhmood and Muneera Y. Roof (2022) utilized pyridine-4-carboxaldehyde in the synthesis of new Indazolone and Carbohydrazide derivatives from azachalcones, emphasizing the role of pyridine-based reagents in synthesizing bioactive compounds Marwa T. Mhmood & Muneera Y. Roof, 2022.

Environmental and Responsive Materials

Research by Gong et al. (2011) into environmentally responsive anion-induced pseudorotaxanes showcases the application of pyridine derivatives in forming complex structures that respond to external stimuli such as pH and temperature, demonstrating the versatility of pyridine-containing compounds in smart material design H. Gong et al., 2011.

properties

IUPAC Name

4-[(2-pyridin-4-ylacetyl)amino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c17-13(9-10-5-7-15-8-6-10)16-12-3-1-11(2-4-12)14(18)19/h5-8,11-12H,1-4,9H2,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBGVSZLXMXIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)CC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Pyridin-4-yl)acetamido]cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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